(S)-Mirtazapine D3
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Overview
Description
(S)-Mirtazapine D3 is a deuterated form of the antidepressant mirtazapine. It is an enantiomer of mirtazapine, meaning it is one of two mirror-image forms of the molecule. The addition of deuterium, a stable isotope of hydrogen, can alter the pharmacokinetic properties of the drug, potentially leading to improved efficacy and reduced side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Mirtazapine D3 involves the incorporation of deuterium into the mirtazapine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a palladium or platinum catalyst under high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures are implemented to ensure the purity and isotopic enrichment of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Mirtazapine D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amines, and substituted mirtazapine analogs.
Scientific Research Applications
(S)-Mirtazapine D3 has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium incorporation.
Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its therapeutic potential in treating depression and anxiety disorders.
Industry: Utilized in the development of deuterated drugs with improved pharmacokinetic profiles.
Mechanism of Action
(S)-Mirtazapine D3 exerts its effects by acting as an antagonist at central presynaptic alpha-2 adrenergic inhibitory autoreceptors and heteroreceptors, which results in an increase in the release of norepinephrine and serotonin. It also acts as an antagonist at serotonin 5-HT2 and 5-HT3 receptors, enhancing the release of serotonin at 5-HT1 receptors. The deuterium substitution can lead to a slower metabolic rate, potentially enhancing the drug’s efficacy and reducing side effects.
Comparison with Similar Compounds
Similar Compounds
Mirtazapine: The non-deuterated form of the drug.
Deuterated Venlafaxine: Another deuterated antidepressant with similar pharmacokinetic enhancements.
Deuterated Desvenlafaxine: A deuterated form of desvenlafaxine with improved metabolic stability.
Uniqueness
(S)-Mirtazapine D3 is unique due to its specific enantiomeric form and the incorporation of deuterium, which can lead to distinct pharmacokinetic and pharmacodynamic properties compared to its non-deuterated counterpart and other deuterated antidepressants.
Properties
Molecular Formula |
C17H19N3 |
---|---|
Molecular Weight |
268.37 g/mol |
IUPAC Name |
(7S)-5-(trideuteriomethyl)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene |
InChI |
InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/t16-/m1/s1/i1D3 |
InChI Key |
RONZAEMNMFQXRA-JOTALGBPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCN2[C@H](C1)C3=CC=CC=C3CC4=C2N=CC=C4 |
Canonical SMILES |
CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4 |
Origin of Product |
United States |
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